2-(2-Chloroethyl)-1H-imidazole
Description
Historical Context and Early Chemical Studies
The journey of 2-(2-Chloroethyl)-1H-imidazole is intrinsically linked to the broader history of imidazole (B134444) chemistry. The parent imidazole ring was first synthesized by the German chemist Heinrich Debus in 1858 through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). ijsrtjournal.comwikipedia.orgtsijournals.comresearchgate.net While various imidazole derivatives were discovered in the 1840s, the systematic exploration of substituted imidazoles gained significant momentum throughout the 20th century as chemists and biologists recognized the fundamental importance of the imidazole ring in biological systems and pharmaceutical agents. wikipedia.orgresearchgate.net
The specific incorporation of chloroethyl substituents into imidazole structures became particularly noteworthy following the discovery of the biological activity of alkylating agents. The chloroethyl group was identified as a reactive electrophilic center capable of forming covalent bonds with biological macromolecules, a property that proved essential in developing various bioactive compounds. ontosight.ai Early research focused on establishing fundamental synthetic pathways to such derivatives, often involving the reaction of starting materials like ethylenediamine (B42938) with chloroacetyl chloride, which laid the groundwork for the more refined and optimized methods used in contemporary research.
Significance of the Imidazole Core and Chloroethyl Moiety in Organic Chemistry
The distinct chemical personality of this compound arises from the combination of its two key structural features: the imidazole core and the chloroethyl moiety.
The Imidazole Core The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms. wikipedia.orgtsijournals.comresearchgate.net This structure is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in biologically active molecules and its versatile chemical properties. ijsrtjournal.comajrconline.org Imidazole is amphoteric, meaning it can act as both an acid and a base. wikipedia.orgtsijournals.com The nitrogen atoms, with their lone pair of electrons, can act as nucleophiles and can coordinate with metal ions. wikipedia.orgijnrd.org Furthermore, the imidazole ring's ability to participate in hydrogen bonding contributes to its role in molecular interactions within biological systems. ajrconline.orgijnrd.org This versatility is highlighted by its presence in crucial natural compounds like the amino acid histidine and the hormone histamine. wikipedia.orgtsijournals.com
The Chloroethyl Moiety The 2-chloroethyl group (-CH₂CH₂Cl) attached to the imidazole ring is a key functional group that imparts significant reactivity to the molecule. It serves as a potent electrophilic center, making the compound an alkylating agent. This reactivity allows it to form covalent bonds with nucleophilic sites found in biomolecules like DNA and proteins. ontosight.aisolubilityofthings.com This alkylating capability is a cornerstone of its utility in chemical synthesis and is the basis for the exploration of its potential in developing therapeutic agents, particularly those with anticancer properties. solubilityofthings.com
Overview of Research Trajectories for Halogenated Heterocyclic Compounds
Halogenated heterocyclic compounds constitute a broad and vital class of molecules in chemical research, with significant applications in medicinal chemistry and materials science. researchgate.net The introduction of halogen atoms, such as chlorine, into a heterocyclic structure can profoundly influence the molecule's physical, chemical, and biological properties. researchgate.net
Current research in this area is characterized by several key trends:
Development of Novel Synthetic Methodologies: A major focus is on creating more efficient, selective, and environmentally benign methods for synthesizing halogenated heterocycles. researchgate.netmdpi.com This includes the use of novel catalysts, such as molecular iodine, and the development of greener synthetic strategies like mechanochemical synthesis (ball milling) and electrochemical oxidation to reduce the reliance on harsh reagents and toxic solvents. researchgate.netbohrium.com
Structure-Activity Relationship (SAR) Studies: Researchers are actively investigating how the type and position of the halogen atom on the heterocyclic ring affect its biological activity. These studies are crucial for the rational design of new drugs and functional materials. researchgate.net
Applications in Materials Science: Halogenated heterocycles are being explored for use in advanced materials. Their electronic properties make them suitable for applications in organic electronics, such as in the development of OLED materials and organic conductors. solubilityofthings.com
Intramolecular Cyclizations: Halogen-induced cyclization reactions are being utilized as a powerful strategy to construct complex molecular architectures from simpler precursors, offering a versatile tool for synthetic chemists. mdpi.com
Scope and Objectives of Academic Inquiry on this compound
The academic and industrial interest in this compound is driven by its utility as a versatile chemical building block and its intrinsic reactivity. The primary objectives of research on this compound include:
Synthetic Intermediate: A major area of inquiry focuses on its use as a precursor in the synthesis of more complex molecules. evitachem.comlookchem.com It serves as a key starting material for a variety of pharmaceuticals and agrochemicals, where the imidazole and chloroethyl functionalities are incorporated into the final target structure. evitachem.com
Biochemical Probes: The compound's ability to alkylate biomolecules makes it a useful tool for studying biological processes. evitachem.com Researchers utilize it as a molecular probe to investigate enzyme mechanisms, protein-ligand interactions, and to label specific sites on macromolecules. evitachem.com
Therapeutic Potential: There is ongoing exploration of the potential therapeutic properties of this compound and its derivatives. This includes investigations into its efficacy as an anticancer and antimicrobial agent, stemming from its alkylating mechanism. evitachem.com
Materials Science Applications: A novel research trajectory involves incorporating this compound into advanced materials. For instance, it has been grafted onto polymer backbones to create high-temperature proton exchange membranes for use in fuel cells, where the imidazole groups facilitate proton transport. mdpi.com
Optimization of Synthesis: A persistent objective is the development of more efficient, cost-effective, and sustainable synthetic routes to produce this compound with high purity and yield, aligning with the principles of green chemistry.
Below is a table summarizing some of the key properties of this compound and its hydrochloride salt.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₅H₇ClN₂ nih.gov | C₅H₈Cl₂N₂ nih.gov |
| Molecular Weight | 130.58 g/mol lookchem.com | 167.03 g/mol nih.gov |
| IUPAC Name | This compound nih.gov | This compound;hydrochloride nih.gov |
| Physical Form | Not specified | Solid/Powder sigmaaldrich.com |
| CAS Number | 13518-55-3 lookchem.com | 6429-10-3 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c6-2-1-5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYLJXXFOEIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 2 Chloroethyl 1h Imidazole
Strategies for Imidazole (B134444) Ring Construction and Functionalization
The synthesis of the imidazole core is a well-established area of heterocyclic chemistry, with several named reactions and methodologies available. These can be broadly categorized into ring-closing reactions of acyclic precursors and the functionalization of a pre-existing imidazole ring.
Ring-Closing Reactions Involving Imidazole Precursors
The formation of the imidazole ring often involves the condensation of a dicarbonyl compound or its equivalent with an amine source and a source for the C2 carbon. A common and versatile method is the reaction of an α-haloketone with an amidine. wjpsonline.comresearchgate.netyoutube.comorgsyn.org In this approach, the amidine provides the N-C-N fragment, while the α-haloketone supplies the remaining C-C-N portion of the ring. The reaction typically proceeds via nucleophilic attack of the amidine on the α-carbon of the ketone, followed by cyclization and dehydration to afford the substituted imidazole.
Another classical approach is the Debus synthesis, which utilizes a glyoxal (B1671930), an aldehyde, and ammonia (B1221849) to construct the imidazole ring. Variations of this method allow for the synthesis of a wide range of substituted imidazoles. wikipedia.org Furthermore, the reaction of 1,2-diamines with carboxylic acids or their derivatives at high temperatures, often in the presence of a dehydrogenating catalyst, can also yield the imidazole core. wikipedia.org
| Reaction Type | Precursors | Key Features |
| Amidine Condensation | α-Haloketone, Amidine | Versatile for 2,4-disubstituted imidazoles. wjpsonline.comresearchgate.net |
| Debus Synthesis | Glyoxal, Aldehyde, Ammonia | Classical method for imidazole synthesis. wikipedia.org |
| Diamine Condensation | 1,2-Diamine, Carboxylic Acid | High-temperature reaction, often requires a catalyst. wikipedia.org |
Regioselective Alkylation and Acylation on the Imidazole Nitrogen
Once the imidazole ring is formed, functionalization of the nitrogen atoms is a key step in many synthetic routes. The tautomeric nature of the N-H protons in unsymmetrical imidazoles can lead to mixtures of N1 and N3 alkylated or acylated products. However, regioselectivity can often be controlled by the choice of reaction conditions, including the base, solvent, and the nature of the electrophile. Steric hindrance around one of the nitrogen atoms can direct the incoming group to the less hindered position. Protecting group strategies are also commonly employed to achieve regioselective functionalization.
Introduction of the 2-Substituent via Direct Functionalization
Direct functionalization of the C2 position of the imidazole ring is a powerful strategy for introducing substituents. This can be achieved through various methods, including lithiation followed by quenching with an electrophile. The acidity of the C2-proton allows for deprotonation with a strong base, such as an organolithium reagent, to generate a nucleophilic C2-anion. This anion can then react with a suitable electrophile to introduce the desired substituent. nih.gov
Transition metal-catalyzed cross-coupling reactions have also emerged as a valuable tool for C2-functionalization. For instance, palladium-catalyzed direct C-H arylation can introduce aryl groups at the C2 position. nih.gov While direct C2-alkylation with alkyl halides can be challenging due to the potential for N-alkylation, strategies involving N-heterocyclic carbenes (NHCs) generated in situ from imidazolium (B1220033) salts have been developed for C2-alkylation. nih.govresearchgate.net
Approaches to Incorporate the 2-Chloroethyl Side Chain
The introduction of the 2-chloroethyl side chain at the C2 position of the imidazole ring is the defining feature of the target molecule. This is typically accomplished through one of two primary strategies: the chlorination of a pre-existing hydroxyethyl-substituted imidazole or the direct alkylation of the imidazole ring with a chloroethylating agent.
Chlorination Reactions of 2-(2-Hydroxyethyl)-1H-imidazole Derivatives
A common and effective method for the synthesis of 2-(2-chloroethyl)-1H-imidazole involves the conversion of the corresponding alcohol, 2-(2-hydroxyethyl)-1H-imidazole. This precursor is readily synthesized through several routes, including the reaction of ethylenediamine (B42938) with glycolic acid or the reaction of ethanolamine with formamide.
The hydroxyl group of 2-(2-hydroxyethyl)-1H-imidazole can be converted to a chloride using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its reactivity and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. orgsyn.orgresearchgate.netresearchgate.netmasterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an inert solvent, and the product is often isolated as the hydrochloride salt.
Table of Chlorination Reaction Parameters
| Chlorinating Agent | Precursor | Typical Conditions | Product Form |
|---|
Detailed experimental procedures often involve the careful addition of thionyl chloride to a solution or suspension of the hydroxyethyl (B10761427) precursor, followed by a period of heating to drive the reaction to completion. The resulting hydrochloride salt can then be isolated by filtration or by removal of the solvent.
Direct Alkylation with Chloroethylating Agents
An alternative approach to installing the 2-chloroethyl side chain is through the direct alkylation of the imidazole ring at the C2 position. This method avoids the need for the pre-synthesis and subsequent chlorination of the hydroxyethyl derivative. However, controlling the regioselectivity to favor C2-alkylation over N-alkylation can be a significant challenge.
One strategy involves the generation of a C2-anion of an N-protected imidazole via lithiation, followed by reaction with a suitable chloroethylating agent, such as 1-bromo-2-chloroethane. The protecting group on the nitrogen is crucial to prevent N-alkylation and to direct the functionalization to the C2 position. After the chloroethyl group is introduced, the protecting group can be removed to yield the final product.
Another potential route involves the reaction of an N-heterocyclic carbene, generated from an imidazolium salt, with a chloroethyl electrophile. This approach takes advantage of the nucleophilic character of the carbene carbon to form the C-C bond at the C2 position. nih.govresearchgate.net
Multi-Component Reactions for Concurrent Imidazole and Side-Chain Formation
Currently, a direct one-pot, multi-component reaction that simultaneously constructs the imidazole ring and the 2-(2-chloroethyl) side-chain of the target molecule is not a well-established synthetic route. The more prevalent and practical approach involves a two-step synthesis. This process begins with the synthesis of 2-(2-hydroxyethyl)-1H-imidazole, which then undergoes a subsequent chlorination step to yield the final product.
The initial synthesis of the 2-(2-hydroxyethyl)-1H-imidazole precursor can, in principle, be approached using multi-component strategies. One plausible, though not explicitly detailed for this specific compound, method could be a variation of the Radziszewski imidazole synthesis. This would theoretically involve the reaction of a dicarbonyl compound (like glyoxal), an aldehyde bearing a protected or masked hydroxyethyl group, and ammonia. However, the stability and reactivity of such an aldehyde under typical Radziszewski conditions would be a critical factor.
A more direct and documented pathway to the hydroxyethyl precursor involves the reaction of ethylene (B1197577) oxide with imidazole under basic conditions. While not a multi-component reaction in the strictest sense of combining three or more starting materials in one pot, it represents a common and efficient method for introducing the hydroxyethyl side-chain.
Reaction Conditions and Optimization Strategies for Enhanced Yield and Selectivity
The optimization of the two-step synthesis of this compound focuses on maximizing the yield and purity of both the intermediate and the final product.
Solvent Effects on Reaction Efficacy
For the synthesis of the 2-(2-hydroxyethyl)-1H-imidazole precursor, the choice of solvent is critical. In reactions involving ethylene oxide, polar aprotic solvents are often favored to facilitate the nucleophilic attack of the imidazole nitrogen.
In the subsequent chlorination step, where 2-(2-hydroxyethyl)-1H-imidazole is converted to this compound, the choice of solvent is dictated by the chlorinating agent used. When employing reagents like thionyl chloride (SOCl₂), the reaction is often carried out in a non-protic solvent such as dichloromethane or chloroform to prevent unwanted side reactions with the solvent. The reaction of an alcohol with thionyl chloride produces the corresponding alkyl chloride, sulfur dioxide, and hydrogen chloride. wikipedia.org
Temperature and Pressure Influences on Synthesis Pathways
Temperature control is paramount in both stages of the synthesis. The formation of 2-(2-hydroxyethyl)-1H-imidazole is typically an exothermic reaction, and maintaining a controlled temperature is necessary to prevent side reactions and ensure safety, especially when handling ethylene oxide.
The chlorination of 2-(2-hydroxyethyl)-1H-imidazole with thionyl chloride is also temperature-dependent. The reaction is often initiated at a lower temperature and then gradually warmed to ensure a controlled reaction rate and to minimize the formation of byproducts. Elevated temperatures can lead to decomposition of the product or the formation of impurities.
Catalytic Methodologies in this compound Synthesis
While the initial synthesis of the hydroxyethyl precursor from ethylene oxide and imidazole is typically base-catalyzed, the subsequent chlorination step does not always require a catalyst, as thionyl chloride is a highly reactive chlorinating agent. However, in some cases, a catalytic amount of a tertiary amine, such as pyridine or triethylamine, may be used to neutralize the HCl generated during the reaction, which can sometimes improve the reaction rate and yield.
For broader imidazole synthesis, a variety of catalysts have been explored to improve efficiency and selectivity. These include Lewis acids, solid-supported acids, and metal tetrafluoroborates. orgsyn.org For instance, copper-catalyzed multi-component reactions have been shown to be efficient for the synthesis of various trisubstituted imidazoles. nih.gov
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The two-step synthesis of this compound presents a clear case for atom economy analysis.
To illustrate, let's consider the theoretical atom economy of the chlorination step:
Reaction: C₅H₈N₂O + SOCl₂ → C₅H₇ClN₂ + SO₂ + HCl
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 2-(2-Hydroxyethyl)-1H-imidazole | C₅H₈N₂O | 112.13 |
| Thionyl chloride | SOCl₂ | 118.97 |
| Total Reactant Mass | 231.10 | |
| This compound | C₅H₇ClN₂ | 130.58 |
| Sulfur dioxide | SO₂ | 64.07 |
| Hydrogen chloride | HCl | 36.46 |
| Total Product Mass | 231.11 |
Atom Economy Calculation:
Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of Reactants) x 100
Atom Economy = (130.58 / 231.10) x 100 ≈ 56.5%
Solvent-Free and Environmentally Benign Synthetic Approaches
The development of solvent-free and environmentally friendly synthetic routes to this compound is a key focus in sustainable chemistry. These methods aim to reduce waste, energy consumption, and the use of toxic substances.
Mechanochemical Synthesis:
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for the solvent-free synthesis of various organic compounds, including imidazole derivatives. mdpi.comrsc.org This technique, typically performed in a ball mill, avoids the need for bulk solvents, leading to a significant reduction in waste and potential environmental contamination. The high-energy collisions between the milling balls and the reactants can overcome activation energy barriers and promote reactions in the solid state.
While a direct mechanochemical synthesis of this compound has not been extensively detailed in the literature, the principles have been successfully applied to the synthesis of other substituted imidazoles. mdpi.com For instance, the synthesis of N-substituted imidazoles has been achieved by milling an imidazole with a haloalkane in the presence of a solid base. researchgate.net This approach offers high yields and short reaction times compared to traditional solution-based methods. researchgate.net
Table 1: Comparison of Mechanochemical vs. Solution-Based Synthesis of Imidazolium Bromides
| Method | Time | Temperature | Solvent | Yield (%) | E-factor |
| Mechanochemical | 30 min | Ambient | None | 80-92 | 9.00-14.15 |
| Solution-Based | 12 h | 82°C | Acetonitrile (B52724) | 83-95 | 20.40-29.77 |
This table illustrates the general advantages of mechanochemical synthesis over solution-based methods for related imidazole compounds, highlighting the potential for greener synthesis of this compound. researchgate.net
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another environmentally benign pathway for the synthesis of imidazole derivatives. nih.govresearchgate.net Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This can lead to the formation of highly reactive species and increase mass transfer, often under milder conditions than conventional heating.
Table 2: Ultrasound-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
| Entry | Aldehyde | Time (min) | Yield (%) [Conventional] | Yield (%) [Ultrasound] |
| 1 | Benzaldehyde | 20 | 84 | 97 |
| 2 | 4-Chlorobenzaldehyde | 25 | 80 | 95 |
| 3 | 4-Methylbenzaldehyde | 30 | 82 | 96 |
| 4 | 4-Methoxybenzaldehyde | 35 | 78 | 94 |
This table showcases the efficiency of ultrasound-assisted synthesis for imidazole derivatives, indicating its potential for the synthesis of this compound. researchgate.net
Environmentally Benign Chlorination:
The conversion of the precursor, 2-(1H-imidazol-2-yl)ethanol, to this compound typically involves a chlorination step. Traditional chlorinating agents like thionyl chloride can be hazardous. Green chemistry approaches focus on using milder and more selective reagents or catalytic systems to reduce the environmental impact. mdpi.com While specific solvent-free chlorination methods for this particular substrate are not well-documented, research into greener chlorination of alcohols is ongoing. This includes the use of catalytic systems that can operate under milder conditions and potentially in the absence of hazardous solvents.
The exploration of these solvent-free and environmentally benign approaches for the synthesis of this compound is crucial for the development of sustainable chemical processes. Future research will likely focus on optimizing these methods to achieve high yields and purity while minimizing environmental impact.
Reaction Pathways and Mechanistic Investigations Involving 2 2 Chloroethyl 1h Imidazole
Nucleophilic Substitution Reactions at the Chloroethyl Moiety
The carbon-chlorine bond in the chloroethyl group is polarized, rendering the carbon atom attached to the chlorine electrophilic and a prime target for nucleophiles.
Nucleophilic substitution reactions can proceed through two main mechanisms: unimolecular (S_N1) and bimolecular (S_N2). masterorganicchemistry.comleah4sci.com The structure of 2-(2-Chloroethyl)-1H-imidazole, featuring a primary alkyl halide, strongly favors the S_N2 pathway. organic-chemistry.org
The S_N1 mechanism involves the formation of a carbocation intermediate. organic-chemistry.orgyoutube.com For a primary alkyl halide like the chloroethyl group, the corresponding primary carbocation is highly unstable and its formation is energetically unfavorable, thus making the S_N1 pathway unlikely. khanacademy.org
Conversely, the S_N2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride ion) departs. gacariyalur.ac.inlibretexts.org This process involves a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. organic-chemistry.org The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. gacariyalur.ac.inlibretexts.org Given the unhindered nature of the primary carbon in the chloroethyl side chain, it is readily accessible to nucleophiles, facilitating the S_N2 reaction.
Key Characteristics of Nucleophilic Substitution for this compound:
| Feature | Description |
|---|---|
| Favored Mechanism | S_N2 (Bimolecular Nucleophilic Substitution) |
| Substrate Type | Primary Alkyl Halide |
| Reaction Steps | Single concerted step |
| Intermediate | No carbocation intermediate is formed |
| Kinetics | Second-order (Rate = k[Substrate][Nucleophile]) |
| Stereochemistry | Inversion of configuration if the carbon were chiral |
The structure of this compound is conducive to intramolecular reactions. The N-1 nitrogen of the imidazole (B134444) ring can act as an internal nucleophile, attacking the electrophilic carbon of the adjacent chloroethyl side chain. This intramolecular S_N2 reaction results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, leading to a fused bicyclic system. Specifically, this cyclization would yield the tetrahydroimidazo[1,2-a]imidazole cation.
Such intramolecular cyclizations are fundamental in the synthesis of various fused heterocyclic systems. For example, the reaction between an imidazole-2-thiol and a compound with an electrophilic side chain can lead to the formation of the imidazo[2,1-b]thiazole (B1210989) scaffold, a core structure in many biologically active molecules. nih.govnih.govmdpi.com While this involves an external sulfur nucleophile becoming part of the ring, the principle of an internal imidazole nitrogen attacking a side-chain electrophile is analogous.
The chloroethyl moiety readily reacts with a wide array of nucleophiles via the S_N2 mechanism. This reactivity allows for the straightforward synthesis of a variety of 2-substituted imidazole derivatives.
Amines: Primary and secondary amines react as nucleophiles to displace the chloride, forming the corresponding N-substituted 2-(2-aminoethyl)-1H-imidazoles.
Thiols: Thiolate anions, generated by treating thiols with a base, are excellent nucleophiles and react to form thioethers.
Alkoxides: Alkoxide ions, from alcohols and a strong base, can be used to synthesize the corresponding ether derivatives.
Azides: Sodium azide (B81097) is an effective nucleophile for introducing the azido (B1232118) group, which can be further transformed into an amine or used in click chemistry.
The following table summarizes the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Reagent Example | Product Structure | Product Name |
| Amine | Diethylamine | (CH₃CH₂)₂NH | Im-CH₂CH₂-N(CH₂CH₃)₂ | 2-(2-(Diethylamino)ethyl)-1H-imidazole |
| Thiol | Ethanethiol | CH₃CH₂SH / NaH | Im-CH₂CH₂-S-CH₂CH₃ | 2-(2-(Ethylthio)ethyl)-1H-imidazole |
| Alkoxide | Methoxide | CH₃ONa | Im-CH₂CH₂-O-CH₃ | 2-(2-Methoxyethyl)-1H-imidazole |
| Azide | Azide ion | NaN₃ | Im-CH₂CH₂-N₃ | 2-(2-Azidoethyl)-1H-imidazole |
| Cyanide | Cyanide ion | NaCN | Im-CH₂CH₂-CN | 3-(1H-Imidazol-2-yl)propanenitrile |
(Im- represents the 1H-imidazol-2-yl moiety)
Electrophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (S_EAr). The reaction involves an electrophile replacing a hydrogen atom on the ring.
The inherent reactivity of the imidazole ring directs electrophiles to the C-4 and C-5 positions. The C-2 position is generally less reactive toward electrophilic attack. The 2-(2-chloroethyl) group attached to the C-2 position influences the regioselectivity of subsequent substitutions.
As an alkyl group, the 2-(2-chloroethyl) substituent is considered a weak activating group. Activating groups increase the rate of electrophilic substitution compared to unsubstituted imidazole and are typically ortho, para-directors in benzene (B151609) chemistry. libretexts.org In the imidazole ring, this translates to directing incoming electrophiles to the adjacent C-4 and C-5 positions. The weak, electron-donating inductive effect and hyperconjugation of the alkyl group increase the electron density at these positions, further enhancing their inherent reactivity and stabilizing the arenium ion intermediate formed during the substitution process. libretexts.org Therefore, electrophilic attack on this compound is expected to occur predominantly at the C-4 and/or C-5 positions.
Based on the established reactivity of 2-alkylimidazoles, this compound is expected to react with common electrophilic reagents.
Halogenation: Reaction with halogenating agents like bromine (Br₂), N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS) is expected to yield halogen-substituted products. Depending on the reaction conditions and stoichiometry, mono-substitution (at C-4 or C-5) or di-substitution (at C-4 and C-5) can occur. The direct bromination of imidazole itself is known to readily produce 2,4,5-tribromoimidazole, indicating the high reactivity of the ring towards halogens. mdpi.com
Nitration: The nitration of imidazoles typically requires strong acidic conditions, such as a mixture of concentrated nitric acid and sulfuric acid. For 2-alkylimidazoles, this reaction regioselectively introduces a nitro group at the C-5 (or C-4) position. For instance, the nitration of 2-methylimidazole (B133640) is a known process that yields 2-methyl-5-nitroimidazole. google.com By analogy, nitration of this compound is predicted to produce 2-(2-chloroethyl)-5-nitro-1H-imidazole.
Sulfonation: The introduction of a sulfonic acid (-SO₃H) group onto the imidazole ring can be achieved using sulfonating agents like sulfur trioxide or chlorosulfonic acid. evitachem.com This reaction also favors the C-4 or C-5 position, leading to the formation of this compound-4-sulfonic acid.
The table below summarizes the expected major products of electrophilic aromatic substitution on this compound.
| Reaction Type | Reagent(s) | Expected Major Product(s) |
| Halogenation (Br) | Br₂ | 2-(2-Chloroethyl)-4,5-dibromo-1H-imidazole |
| Nitration | HNO₃ / H₂SO₄ | 2-(2-Chloroethyl)-5-nitro-1H-imidazole |
| Sulfonation | SO₃ / H₂SO₄ | This compound-4-sulfonic acid |
Metal-Catalyzed Coupling Reactions Involving the Chloroethyl Group
The chloroethyl group of this compound presents a site for carbon-carbon and carbon-heteroatom bond formation. While alkyl chlorides are traditionally less reactive than their aryl or vinyl counterparts in many standard cross-coupling protocols, modern advancements in catalyst design have expanded the scope of these reactions.
Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions are cornerstone methodologies in organic synthesis for forming C-C bonds. wikipedia.orgwikipedia.orgwikipedia.org Their application to an alkyl halide like this compound is challenging but mechanistically conceivable with appropriate catalytic systems.
Heck Reaction: The Heck, or Mizoroki-Heck, reaction typically couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.orglibretexts.org The standard catalytic cycle involves the oxidative addition of the halide to a Pd(0) species. mdpi.com Saturated alkyl chlorides are generally poor substrates for the traditional Heck reaction because they are less reactive in oxidative addition and their intermediates are prone to rapid β-hydride elimination, which can lead to undesired side products. However, variations of the Heck reaction, sometimes involving different metals or specialized ligand systems, have been developed to incorporate alkyl halides.
Suzuki Reaction: The Suzuki reaction creates a C-C bond by coupling an organohalide with an organoboron compound, most commonly a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Like the Heck reaction, the Suzuki coupling is most efficient for aryl, vinyl, and alkynyl halides. The coupling of unactivated alkyl halides, including chloroalkanes, remains a significant challenge due to slow oxidative addition and competing β-hydride elimination. Furthermore, the presence of the unprotected imidazole ring can complicate the reaction, potentially by coordinating to the palladium catalyst or by undergoing undesirable side reactions like protodeboronation of the coupling partner. nih.govyonedalabs.com
Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The direct Sonogashira coupling of unactivated alkyl chlorides is not a standard transformation. The mechanism relies on a catalytic cycle involving both palladium and copper, and the oxidative addition step is again a barrier for alkyl chlorides. libretexts.org While nickel-catalyzed variants have been shown to couple non-activated alkyl halides, specific applications to this substrate are not widely documented. wikipedia.org
| Cross-Coupling Reaction | Typical Substrates | Catalyst System | Key Challenges for this compound |
| Heck | Aryl/Vinyl Halide + Alkene | Pd(0) complex, Base | Slow oxidative addition, β-hydride elimination |
| Suzuki | Aryl/Vinyl Halide + Boronic Acid | Pd(0) complex, Base | Slow oxidative addition, β-hydride elimination, Imidazole interference |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | Unfavorable oxidative addition for alkyl chlorides |
C-C, C-N, C-O, and C-S Bond Formation Strategies
Beyond palladium-catalyzed cross-couplings, the chloroethyl group is an excellent electrophile for nucleophilic substitution reactions (SN2), providing a direct route for C-C, C-N, C-O, and C-S bond formation. The reactivity of the chloroethyl moiety is influenced by the adjacent imidazole ring, which can participate in or modulate the reaction depending on the conditions. Imidazolium (B1220033) salts bearing an N-(R)-chloroethyl substituent, for instance, are known to undergo nucleophilic substitution at the chlorine-bearing carbon. nih.gov
C-C Bond Formation: The formation of a new carbon-carbon bond can be achieved by reacting this compound with carbon nucleophiles. A classic example is the Kolbe nitrile synthesis, where cyanide anions (e.g., from NaCN or KCN) displace the chloride to form a nitrile, extending the carbon chain by one. This nitrile can then be further elaborated into other functional groups.
C-N Bond Formation: The construction of a C-N bond is readily accomplished through the reaction of the chloroethyl group with various nitrogen nucleophiles. rsc.org This includes reactions with ammonia (B1221849), primary and secondary amines to yield the corresponding primary, secondary, and tertiary amines. The Gabriel synthesis, utilizing phthalimide (B116566) anion as an ammonia surrogate, offers a classic route to primary amines. tcichemicals.com The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for C-N bond formation, but it is typically applied to aryl halides rather than alkyl halides. researchgate.net
C-O Bond Formation: Alkoxides or phenoxides can serve as oxygen nucleophiles to displace the chloride, forming ethers in a process known as the Williamson ether synthesis. The reaction with hydroxide (B78521) can lead to the corresponding alcohol, 2-(2-hydroxyethyl)-1H-imidazole, although elimination reactions may compete under harsh basic conditions.
C-S Bond Formation: Similarly, C-S bonds are formed by reacting the substrate with sulfur nucleophiles. Thiolates (RS⁻) readily displace the chloride to produce thioethers (sulfides). Using sodium hydrosulfide (B80085) (NaSH) can introduce a thiol group (-SH).
The following table summarizes these SN2-based bond formation strategies.
| Bond Formed | Nucleophile Type | Example Reagent | Product Type |
| C-C | Cyanide | Sodium Cyanide (NaCN) | Nitrile |
| C-N | Amine | Benzylamine (BnNH₂) | Secondary Amine |
| C-O | Alkoxide | Sodium Ethoxide (NaOEt) | Ether |
| C-S | Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |
Protonation and Deprotonation Equilibria of the Imidazole Nitrogen
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. This property is central to its role in many chemical and biological systems and dictates the reactivity and intermolecular interactions of this compound.
Acid-Base Properties and Tautomeric Considerations
The acid-base behavior of this compound involves two key sites: the "pyridine-like" sp²-hybridized nitrogen (N3) and the "pyrrole-like" N-H nitrogen (N1).
Protonation: The lone pair of electrons on the pyridine-like nitrogen is basic and can accept a proton from an acid. The pKa of the resulting imidazolium cation is typically around 7 for the parent imidazole. The electron-withdrawing nature of the chloroethyl group attached at the C2 position is expected to decrease the basicity of the N3 nitrogen slightly, resulting in a pKa value slightly lower than 7.
Deprotonation: The N-H proton is weakly acidic. In the presence of a strong base, this proton can be removed to form an imidazolate anion. The pKa for this process in the parent imidazole is approximately 14.4. pearson.com The presence of a metal cation coordinating to the imidazole ring can significantly lower this pKa, making the N-H proton more acidic. researchgate.net
Tautomerism: For an N-unsubstituted imidazole like this compound, prototropic tautomerism is possible. The proton on N1 can migrate to N3, a process that is rapid and leads to a time-averaged structure where the two nitrogen atoms are chemically equivalent in many environments. This equilibrium is fundamental to the molecule's properties, though in the case of a 2-substituted imidazole, the two tautomeric forms are degenerate (identical). researchgate.net
| Form | Structure | pH Range | Key Characteristics |
| Protonated (Imidazolium) | Cationic | Acidic (pH < ~6-7) | Both nitrogens are protonated (one as N-H, one as N⁺-H). |
| Neutral (Tautomers) | Neutral | Near-Neutral to Basic | Exists as an equilibrium of two identical tautomeric forms. |
| Deprotonated (Imidazolate) | Anionic | Strongly Basic (pH > 14) | N-H proton is removed, resulting in a delocalized anion. |
Influence on Reactivity and Intermolecular Interactions
Influence on Reactivity:
Protonated State: When the imidazole ring is protonated to form an imidazolium cation, its electron-withdrawing character is greatly enhanced. This makes the ring itself highly resistant to electrophilic attack but could potentially activate the C2 position towards certain nucleophiles.
Neutral State: The neutral imidazole can act as a nucleophile, either through the N3 nitrogen in alkylation or acylation reactions, or through the C2 carbon after deprotonation with a strong base to form a carbene.
Deprotonated State: The imidazolate anion is a much stronger nucleophile than the neutral form and will react readily with electrophiles at the nitrogen atom.
Influence on Intermolecular Interactions: The protonation state dictates the types of intermolecular interactions the molecule can participate in. The N-H group is a hydrogen bond donor, while the sp²-hybridized nitrogen is a hydrogen bond acceptor. In the protonated state, the imidazolium ring is an excellent hydrogen bond donor. These hydrogen bonding capabilities are critical for molecular recognition and the formation of supramolecular structures.
Radical Reactions and Photochemical Transformations
While ionic reactions often dominate the chemistry of this compound, the potential for radical and photochemical pathways exists, offering alternative routes for functionalization and rearrangement.
Radical Reactions: Imidazole and its derivatives can undergo reactions with radicals. Studies on simple imidazoles have shown they react with hydroxyl radicals (•OH) at near-diffusion-controlled rates. nih.gov For this compound, radical attack could occur at several positions:
Addition to the Imidazole Ring: Radicals can add to the C=C double bond of the imidazole ring, leading to the formation of a radical intermediate that can be further oxidized or trapped.
Hydrogen Abstraction: A radical could abstract a hydrogen atom from the N-H group, the C-H bonds of the ring, or the C-H bonds of the ethyl side chain. Abstraction from the side chain could lead to subsequent reactions like cyclization or elimination.
Photochemical Transformations: The imidazole ring possesses an aromatic π-system that can absorb UV light, leading to electronically excited states. Theoretical studies on substituted imidazoles suggest that upon photoexcitation, they can undergo rearrangements. nih.gov Potential photochemical pathways include:
Electrocyclization: The excited state could undergo an internal cyclization, followed by rearrangements to form isomers.
Photoisomerization: Rearrangement of the ring atoms could occur, potentially leading to the formation of different heterocyclic structures.
Homolytic Cleavage: While less common for the robust imidazole ring, high-energy UV light could potentially induce homolytic cleavage of the C-Cl bond in the side chain, generating a carbon-centered radical and a chlorine radical, which could then initiate further radical reactions.
Detailed experimental studies on the radical and photochemical reactivity specifically for this compound are not extensively documented in the literature, but the fundamental reactivity of the imidazole and alkyl chloride moieties provides a strong basis for predicting these potential transformations.
Homolytic Cleavage of C-Cl Bonds
Homolytic cleavage is a type of bond fission where the two electrons of a covalent bond are equally distributed between the two resulting fragments, leading to the formation of radicals. In the case of this compound, the C-Cl bond in the ethyl side chain is susceptible to this type of cleavage, particularly when subjected to energy input in the form of heat or light.
The process can be represented as follows:
R-CH₂-CH₂-Cl → R-CH₂-CH₂• + Cl•
Where R represents the 1H-imidazol-2-yl group. This reaction yields a 2-(1H-imidazol-2-yl)ethyl radical and a chlorine radical. The energy required for this process is known as the bond dissociation energy (BDE). The C-Cl bond is generally weaker than C-H and C-C bonds, making it a likely site for initial bond cleavage.
Several factors can influence the homolytic cleavage of the C-Cl bond:
Temperature: Higher temperatures increase the thermal energy of the molecule, which can overcome the bond dissociation energy.
Initiators: The presence of radical initiators can facilitate the cleavage by providing an initial source of radicals that can then propagate a chain reaction.
The resulting radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including:
Hydrogen Abstraction: The ethyl radical can abstract a hydrogen atom from a solvent molecule or another reactant, leading to the formation of 2-ethyl-1H-imidazole.
Dimerization: Two ethyl radicals can combine to form a dimer.
Reaction with Oxygen: In the presence of oxygen, the ethyl radical can form a peroxyl radical, initiating oxidative degradation pathways.
Table 1: Typical Bond Dissociation Energies (BDEs) for Relevant Bonds
| Bond Type | Bond Dissociation Energy (kJ/mol) |
| C-Cl (in chloroalkanes) | 320-350 |
| C-H (primary) | ~410 |
| C-C | ~350 |
This table presents generalized data for similar bond types to illustrate the relative bond strengths.
Photoinduced Reactivity and Degradation Pathways
The imidazole ring system is known to be sensitive to ultraviolet (UV) radiation. nih.gov When this compound is exposed to UV light, it can absorb energy, leading to its excitation to a higher electronic state. This excited state is more reactive and can undergo various photochemical reactions, leading to its degradation.
The photoinduced reactivity of this compound can proceed through several pathways:
Direct Photolysis: The molecule directly absorbs a photon, leading to the cleavage of bonds. The C-Cl bond is a likely candidate for photolytic cleavage due to its lower bond energy compared to other bonds in the molecule. This can result in the formation of the same radical species as in thermal homolytic cleavage.
Photosensitized Reactions: In the presence of a photosensitizer, the sensitizer (B1316253) absorbs light and then transfers the energy to the this compound molecule, promoting it to an excited state and initiating degradation.
Reaction with Photogenerated Reactive Species: UV irradiation of aqueous solutions can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These highly reactive species can attack the imidazole ring or the ethyl side chain, leading to a cascade of oxidation reactions and ultimately to the degradation of the molecule.
The degradation of the imidazole moiety itself can lead to the formation of various smaller organic molecules as the ring structure is broken down. The specific degradation products will depend on the reaction conditions, such as the wavelength of light, the presence of oxygen, and the solvent.
Table 2: Plausible Intermediates and Final Products in the Photodegradation of this compound
| Intermediate/Product | Formation Pathway |
| 2-(1H-imidazol-2-yl)ethyl radical | Homolytic cleavage of the C-Cl bond |
| Chlorine radical | Homolytic cleavage of the C-Cl bond |
| 2-Ethyl-1H-imidazole | Hydrogen abstraction by the ethyl radical |
| Hydroxylated imidazole derivatives | Attack by hydroxyl radicals on the imidazole ring |
| Ring-opened products (e.g., smaller amines, carboxylic acids) | Oxidative cleavage of the imidazole ring |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Chloroethyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is an indispensable tool for the structural analysis of 2-(2-Chloroethyl)-1H-imidazole, providing atom-specific information about the chemical environment, connectivity, and spatial relationships within the molecule. Due to the nature of the asymmetrically substituted imidazole (B134444) ring, the compound can exist as a mixture of tautomers in solution, which can influence the observed NMR spectra. nih.gov
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole ring and the chloroethyl side chain. The imidazole ring protons (H-4 and H-5) typically appear as singlets or narrowly coupled doublets in the aromatic region of the spectrum. The N-H proton of the imidazole ring often presents as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.
The protons of the 2-chloroethyl group are expected to appear as two triplets due to vicinal coupling (³JHH). The methylene (B1212753) group adjacent to the imidazole ring (CH₂-Im) will be deshielded by the aromatic system, appearing at a lower field compared to the methylene group bonded to the chlorine atom (CH₂-Cl), which is deshielded by the electronegative halogen.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 10.0 - 13.0 | Broad Singlet | - |
| H-4 / H-5 | 7.0 - 7.5 | Singlet / Doublet | ~1-2 |
| -CH₂-Cl | 3.8 - 4.2 | Triplet | ~6-7 |
| -CH₂-Im | 3.1 - 3.5 | Triplet | ~6-7 |
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Four distinct signals are anticipated for this compound. The C-2 carbon, being directly attached to two nitrogen atoms and the chloroethyl substituent, is expected to have a characteristic chemical shift. The C-4 and C-5 carbons of the imidazole ring will appear in the aromatic region, though their exact shifts can be difficult to predict due to the potential for rapid tautomerization which can sometimes lead to peak broadening or the absence of signals in solution-state NMR. nih.gov The two carbons of the chloroethyl side chain will be observed in the aliphatic region, with the carbon atom bonded to the chlorine (C-β) appearing at a lower field than the carbon attached to the imidazole ring (C-α).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-4 / C-5 | 118 - 128 |
| C-β (-CH₂-Cl) | 40 - 45 |
| C-α (-CH₂-Im) | 30 - 35 |
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A critical cross-peak would be observed between the signals of the -CH₂-Im and -CH₂-Cl protons, confirming their adjacent positions in the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.ca It would show cross-peaks connecting the H-4/H-5 protons to the C-4/C-5 carbons, the -CH₂-Im protons to the C-α carbon, and the -CH₂-Cl protons to the C-β carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key correlations would include a cross-peak between the -CH₂-Im protons and the C-2 carbon of the imidazole ring, unequivocally establishing the point of attachment of the side chain. semanticscholar.org Correlations between the N-H proton and the C-2 and C-4/C-5 carbons would also be expected.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is a powerful method for identifying the functional groups present in this compound and for probing its conformational landscape.
The vibrational spectrum of the molecule is dominated by the characteristic modes of the imidazole ring and the chloroethyl substituent.
Imidazole Moiety: The N-H stretching vibration typically appears as a broad band in the IR spectrum in the region of 3100-3400 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The imidazole ring itself has a series of characteristic stretching and bending vibrations (C=N, C-N, ring deformations) between 1000 and 1600 cm⁻¹. scirp.org
Chloroethyl Moiety: The aliphatic C-H stretching vibrations of the two methylene groups are expected in the 2850-3000 cm⁻¹ region. libretexts.org The most characteristic vibration for this group is the C-Cl stretch, which typically appears as a strong band in the IR spectrum in the 600-800 cm⁻¹ range. quimicaorganica.org Carbon-halogen bending vibrations occur at lower frequencies, often below 400 cm⁻¹. aip.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Moiety | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch | Imidazole | 3100 - 3400 | Medium-Strong, Broad |
| Aromatic C-H Stretch | Imidazole | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | Chloroethyl | 2850 - 3000 | Medium |
| C=N / C=C Ring Stretch | Imidazole | 1400 - 1600 | Medium-Strong |
| C-H Bending | Chloroethyl | 1350 - 1470 | Medium |
| Ring Modes | Imidazole | 1000 - 1300 | Medium |
| C-Cl Stretch | Chloroethyl | 600 - 800 | Strong |
The this compound molecule possesses conformational flexibility due to rotation around the C-C single bond of the ethyl side chain. This can lead to the existence of different rotational isomers (rotamers), such as anti and gauche conformers. These conformers can have distinct vibrational frequencies, particularly for modes involving the chloroethyl group.
Vibrational spectroscopy can be used to study this conformational equilibrium. nih.gov For instance, the C-Cl stretching frequency is known to be sensitive to the local conformation. By analyzing the IR and Raman spectra, potentially at different temperatures, it may be possible to identify bands corresponding to different rotamers. The relative intensities of these bands can provide information about the relative populations of the conformers and the energy difference between them. Computational chemistry methods are often used in conjunction with experimental spectra to predict the vibrational frequencies of different conformers and aid in the spectral assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecule.
Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used in mass spectrometry, each providing complementary information about the analyte.
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and often fragment in a reproducible manner. acs.orgresearchgate.netacs.org The resulting mass spectrum displays a molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that form a characteristic "fingerprint."
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic cleavages. Alpha-cleavage adjacent to the imidazole ring is a common pathway for substituted imidazoles. libretexts.org The fragmentation of the chloroethyl side chain is also anticipated, potentially involving the loss of a chlorine radical (•Cl), ethylene (B1197577) (C₂H₄), or a chloroethyl radical (•CH₂CH₂Cl). The cleavage of the C-C bond in the side chain is a dominant fragmentation pathway for aliphatic chains. libretexts.org
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govbris.ac.uk It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govnih.gov This technique is well-suited for confirming the molecular weight of this compound. The basic nitrogen atoms in the imidazole ring are readily protonated, making the compound highly amenable to positive-ion mode ESI-MS. nih.govacs.org The resulting spectrum would be expected to show a dominant peak at an m/z corresponding to the protonated molecule [C₅H₈ClN₂]⁺.
Table 1: Predicted Key Mass Spectrometry Data for this compound
| Parameter | Expected Value/Observation | Ionization Mode |
| Molecular Formula | C₅H₇ClN₂ | - |
| Molecular Weight | ~130.58 g/mol | - |
| [M]⁺ Peak (EI) | m/z ~130/132 (isotope pattern) | EI |
| [M+H]⁺ Peak (ESI) | m/z ~131/133 (isotope pattern) | ESI |
| Major EI Fragments | Loss of •Cl, •C₂H₄Cl, C₂H₄ | EI |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence.
For this compound (C₅H₇ClN₂), HRMS would be used to verify its elemental composition. The presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two distinct molecular ion peaks separated by two m/z units, further confirming the presence of a single chlorine atom in the molecule.
Table 2: Theoretical Exact Masses for HRMS Analysis of this compound
| Ion Species | Molecular Formula | Isotope | Calculated Exact Mass (Da) |
| [M]⁺ | C₅H₇³⁵ClN₂ | ³⁵Cl | 130.0300 |
| [M]⁺ | C₅H₇³⁷ClN₂ | ³⁷Cl | 132.0270 |
| [M+H]⁺ | C₅H₈³⁵ClN₂ | ³⁵Cl | 131.0374 |
| [M+H]⁺ | C₅H₈³⁷ClN₂ | ³⁷Cl | 133.0345 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Single-crystal X-ray diffraction involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined. researchgate.net This technique is widely applied to elucidate the structures of imidazole-based compounds, revealing key structural features and intermolecular forces. semanticscholar.orggoogle.comresearchgate.netmdpi.com
The crystal structure of this compound would provide precise measurements of its geometric parameters. In related imidazole derivatives, the imidazole ring is typically planar. google.com The bond lengths and angles within the ring are characteristic of an aromatic heterocyclic system. researchgate.net For instance, C-N bond lengths in imidazole rings typically range from approximately 1.32 Å to 1.38 Å. researchgate.netnist.gov The conformation of the 2-(2-chloroethyl) side chain, defined by the torsional angles around the C-C and C-N bonds, would be a key feature determined by the analysis.
Table 3: Typical Bond Lengths and Angles in Imidazole Derivatives
| Bond/Angle | Typical Value Range | Reference Compound Type |
| C=N Bond | 1.31 - 1.34 Å | Substituted Imidazoles researchgate.net |
| C-N Bond | 1.35 - 1.39 Å | Substituted Imidazoles researchgate.netnist.gov |
| C-C (ring) | ~1.36 Å | Imidazole nist.gov |
| C-Cl Bond | ~1.77 Å | Chloroalkanes |
| N-C-N Angle | 105° - 112° | Imidazole nist.gov |
| C-N-C Angle | 106° - 109° | Imidazole nist.gov |
The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular forces. For imidazole-containing compounds, hydrogen bonding is often a dominant interaction. acs.orgnih.gov The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as an acceptor, leading to the formation of chains or more complex networks. acs.orgacs.org
In the crystal structure of this compound, it is expected that strong N-H···N hydrogen bonds would be a primary motif, linking molecules into chains. acs.org Additionally, weaker C-H···Cl, C-H···N, or C-H···π interactions may play a significant role in stabilizing the three-dimensional crystal packing. google.comiucr.orgiucr.org The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound. nih.goviucr.org The study of closely related structures, such as 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, reveals that weak C—H⋯O, C—H⋯N, and C—H⋯Cl interactions can connect molecules into dimers and layers. iucr.org
Chromatographic Techniques for Purity Assessment and Separation of this compound
The purity assessment and separation of this compound from reaction mixtures and potential impurities are critical steps in its characterization and quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques widely employed for these purposes. The development of robust and reliable chromatographic methods is essential to ensure the identity, purity, and quality of the compound.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development
The development of chromatographic methods for this compound involves a systematic optimization of various parameters to achieve the desired separation efficiency, resolution, and sensitivity. The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte and its impurities. Given that many simple imidazole derivatives are amenable to both techniques, either directly or after derivatization, both approaches are considered here. gdut.edu.cnresearchgate.net
Gas Chromatography (GC) Method Development
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like many imidazole derivatives. For the analysis of this compound, a capillary GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be utilized. The FID offers high sensitivity for organic compounds, while an MS detector provides structural information, aiding in peak identification. gdut.edu.cn
Method development for GC analysis would focus on optimizing the following parameters:
Column Selection: A non-polar or medium-polarity capillary column, such as one with a (5% phenyl)-methylpolysiloxane stationary phase, is often a good starting point for the analysis of alkyl- and haloalkyl-substituted imidazoles.
Injector Temperature: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation.
Oven Temperature Program: A temperature program that starts at a lower temperature and ramps up is typically employed to separate compounds with different boiling points. This allows for the elution of more volatile impurities first, followed by the target analyte and less volatile components.
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or nitrogen) is optimized to achieve the best separation efficiency.
A hypothetical GC method for the purity assessment of this compound is presented in the table below.
Interactive Data Table: Hypothetical GC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Instrument | Gas Chromatograph with FID or MS | FID for general purity, MS for identification of impurities. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium | Provides good efficiency and is compatible with MS detectors. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for this column dimension. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without degradation. |
| Injection Mode | Split (e.g., 50:1) | To prevent column overloading and ensure sharp peaks. |
| Injection Volume | 1 µL | A standard injection volume. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Allows for separation of potential volatile impurities from the main compound. |
| Detector | FID or MS | FID: 280 °C; MS: Transfer line at 280 °C, Ion source at 230 °C |
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of imidazole derivatives. nih.govresearchgate.net
Key aspects of HPLC method development for this compound include:
Column Selection: A C18 column is a common first choice for reversed-phase chromatography, offering good retention for moderately polar compounds. The choice of particle size will influence efficiency and backpressure. cmes.org
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the imidazole ring and influence retention. researchgate.net
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all compounds of interest with good peak shape in a reasonable time.
Detector: A UV detector is commonly used for the analysis of compounds containing a chromophore, such as the imidazole ring. The detection wavelength is selected based on the UV absorbance maximum of the analyte.
A proposed HPLC method for the purity assessment of this compound is detailed in the following table.
Interactive Data Table: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV or Diode Array Detector (DAD) | DAD allows for the monitoring of multiple wavelengths and peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard reversed-phase column providing good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of the imidazole ring. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 210 nm | Imidazole derivatives typically have strong absorbance in the low UV region. google.com |
| Injection Volume | 10 µL | A typical injection volume. |
Chiral Separation Techniques for Enantiomeric Purity (if applicable)
Chiral separation techniques are employed to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. The applicability of these techniques to this compound is contingent on whether the molecule is chiral.
A molecule is chiral if it contains a stereocenter (typically a carbon atom bonded to four different groups) and is not superimposable on its mirror image. Upon examination of the structure of this compound, it is evident that there are no stereocenters present. The molecule possesses a plane of symmetry and is therefore achiral.
Since this compound is an achiral molecule, it does not exist as a pair of enantiomers. Consequently, chiral separation techniques are not applicable for the assessment of its enantiomeric purity. The analysis of this compound would focus on assessing its chemical purity, identifying and quantifying any impurities that may be present.
Computational and Theoretical Chemistry Studies of 2 2 Chloroethyl 1h Imidazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-(2-Chloroethyl)-1H-imidazole, providing a framework to understand its reactivity and potential interactions.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules. tandfonline.comnih.gov For imidazole (B134444) derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to optimize molecular geometry and calculate electronic properties. tandfonline.comresearchgate.net Ab initio methods, such as Hartree-Fock (HF), have also been used, though DFT methods often provide a better balance of accuracy and computational cost for many molecular systems. researchgate.netresearchgate.net These calculations form the basis for more detailed analyses of the molecule's electronic landscape.
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.comscielo.br For imidazole derivatives, the HOMO is typically localized over the electron-rich imidazole ring, while the LUMO distribution indicates regions susceptible to nucleophilic attack. researchgate.net Analysis of these orbitals helps in understanding the charge transfer characteristics within the molecule. tandfonline.com
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Imidazole
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -0.5 |
| Energy Gap (ΔE) | 6.3 |
Note: These values are illustrative for a generic imidazole derivative and may vary for this compound.
Electrostatic Potential Maps and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. tandfonline.comresearchgate.net In imidazole and its derivatives, the nitrogen atoms of the ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack. researchgate.netnih.gov The hydrogen atom attached to the nitrogen in the imidazole ring, along with the hydrogens on the ethyl chain, would exhibit positive electrostatic potential. researchgate.net Mulliken population analysis can further quantify the partial atomic charges, providing a more detailed picture of the electron distribution across the molecule. tandfonline.com
Conformational Analysis and Potential Energy Surfaces
The flexibility of the 2-(2-chloroethyl) side chain allows for multiple conformations of this compound, which can be explored through computational analysis.
Rotational Barriers and Preferred Conformations
The rotation around the single bonds in the chloroethyl side chain (C-C and C-N bonds) is associated with specific energy barriers. msu.edu Computational studies on similar substituted heterocyclic compounds have shown that steric hindrance and electronic effects, such as hyperconjugation, influence the stability of different conformers (e.g., gauche and anti). msu.edunih.gov For this compound, the anti-conformation, where the chlorine atom and the imidazole ring are furthest apart, is generally expected to be the most stable due to minimized steric repulsion. msu.edu Calculating the potential energy surface by systematically rotating these bonds allows for the identification of the global minimum energy conformation and the energy barriers between different conformers. nih.gov
Table 2: Hypothetical Rotational Energy Barriers for this compound
| Rotational Bond | Barrier to Rotation (kcal/mol) |
|---|---|
| Imidazole-CH2 | 3-5 |
| CH2-CH2Cl | 4-6 |
Note: These are estimated values based on similar organic molecules and would require specific calculations for confirmation.
Reactivity Prediction and Reaction Mechanism Elucidation
Computational chemistry serves as a powerful tool for predicting the reactivity of molecules and elucidating the intricate details of reaction mechanisms. For this compound, theoretical studies can provide invaluable insights into its chemical behavior, particularly in reactions involving the chloroethyl side chain. By modeling the potential energy surface of a reaction, key parameters that govern the reaction's feasibility and kinetics can be determined.
Transition State Characterization and Activation Energies
The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for reactants to be converted into products. The characterization of this fleeting molecular arrangement is a cornerstone of computational reaction mechanism studies. For a substitution reaction involving the chloroethyl group of this compound, computational methods such as Density Functional Theory (DFT) would be employed to locate the transition state structure.
For instance, theoretical analyses of other substituted imidazoles often reveal the influence of the imidazole ring on the reactivity of the side chain. The electron-rich nature of the imidazole ring can affect the stability of the transition state and, consequently, the activation energy.
Illustrative Data Table for Activation Energies of a Hypothetical Substitution Reaction:
| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Cl⁻ Displacement by Nu⁻ | B3LYP | 6-311+G(d,p) | PCM (Water) | 25.4 |
| Cl⁻ Displacement by Nu⁻ | M06-2X | def2-TZVP | SMD (DMSO) | 23.9 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a computational study. Specific data for this compound is not available in the reviewed literature.
Reaction Pathways and Energetics of Substitution Reactions
Substitution reactions are fundamental transformations in organic chemistry. For this compound, the chlorine atom on the ethyl side chain is a leaving group, making it susceptible to nucleophilic substitution. Computational studies can map out the entire reaction pathway, from reactants to products, including any intermediates and transition states.
The energetics of the reaction pathway provide a thermodynamic profile of the reaction. This includes the relative energies of reactants, intermediates, transition states, and products. By calculating these energies, one can determine whether a reaction is exothermic or endothermic and predict the most likely reaction mechanism (e.g., SN1 vs. SN2).
While detailed reaction pathways for this compound have not been extensively reported in computational studies, the general principles can be inferred from related systems. For example, a computational investigation into the substitution of a similar chloroalkyl-substituted heterocycle would likely involve calculating the energies of the reactants, the transition state for the nucleophilic attack, and the final products.
Illustrative Reaction Coordinate Diagram Data:
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu⁻) | 0.0 |
| Transition State | +25.4 |
| Products (2-(2-Nu-ethyl)-1H-imidazole + Cl⁻) | -15.2 |
Note: The data in this table is hypothetical and for illustrative purposes. Specific computational data on the reaction pathways of this compound is not available in the reviewed literature.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are instrumental in predicting and interpreting spectroscopic data. By simulating the spectroscopic properties of a molecule like this compound, computational chemistry can aid in its identification and structural characterization.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. These predictions are valuable for assigning experimental spectra and for distinguishing between different possible isomers.
The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors of the nuclei in the molecule. These calculations are often performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. While specific computational NMR predictions for this compound are not widely published, the methodology is well-established. For instance, computational studies on similar imidazole-containing compounds have demonstrated excellent correlation between calculated and experimental chemical shifts.
Illustrative Table of Predicted vs. Experimental ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (imidazole ring) | 7.21 | 7.18 |
| H (imidazole ring) | 6.95 | 6.92 |
| CH₂ (next to imidazole) | 4.35 | 4.32 |
| CH₂ (next to Cl) | 3.85 | 3.81 |
Note: The data in this table is illustrative. Specific computationally predicted NMR data for this compound is not available in the reviewed literature.
Vibrational Frequency Calculations for IR and Raman Spectra
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Computational chemistry can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra.
These calculations are typically performed using DFT methods, which provide a set of harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
While there are no specific published computational studies on the vibrational spectra of this compound, research on other imidazole derivatives has shown that theoretical calculations can accurately reproduce the main features of their IR and Raman spectra.
Illustrative Table of Calculated Vibrational Frequencies and Assignments:
| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Vibrational Assignment |
| 3120 | 3115 | Imidazole C-H stretch |
| 2960 | 2955 | CH₂ asymmetric stretch |
| 2875 | 2870 | CH₂ symmetric stretch |
| 1480 | 1475 | Imidazole ring stretch |
| 750 | 745 | C-Cl stretch |
Note: This table contains hypothetical data for illustrative purposes. Specific calculated vibrational frequencies for this compound are not available in the reviewed literature.
Strategic Applications of 2 2 Chloroethyl 1h Imidazole in Non Biological Fields
Role as a Building Block in Complex Organic Synthesis
The bifunctional nature of 2-(2-Chloroethyl)-1H-imidazole, possessing both a nucleophilic imidazole (B134444) ring and an electrophilic chloroethyl side chain, positions it as a key reactant in the synthesis of a wide array of organic compounds. The imidazole core is a significant pharmacophore and a stable heterocyclic scaffold, while the chloroethyl group serves as a reactive handle for introducing the imidazole moiety into larger molecular frameworks through nucleophilic substitution reactions.
Precursor for Advanced Heterocyclic Scaffolds
The this compound molecule is an important precursor for constructing more complex, multi-ring heterocyclic systems. The chloroethyl group is susceptible to displacement by various nucleophiles, enabling the facile extension of the molecule's structure. This reactivity allows for the synthesis of diverse derivatives with tailored properties. For instance, similar chloroethyl-imidazole derivatives are known to react with secondary amines to form more complex imidazole analogues. amazonaws.com This type of reaction is fundamental in building libraries of compounds for various chemical applications.
Furthermore, intramolecular reactions can lead to the formation of fused heterocyclic systems. The reaction of metronidazole, which contains a chloroethyl group, with thionyl chloride yields 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole, a reactive intermediate for further synthesis. researchgate.net The chloroethyl group on the imidazole ring can also be a key component in creating larger, functionalized molecules such as imidazolyl thiazolidinedione derivatives.
| Reactant | Reagent | Resulting Scaffold | Potential Application |
|---|---|---|---|
| This compound | Secondary Amine (e.g., Piperidine) | 2-(2-(Piperidin-1-yl)ethyl)-1H-imidazole | Intermediate for Specialty Chemicals |
| This compound | Thiourea | 2-(2-Thiazolin-2-yl)-1H-imidazole derivative | Precursor for Heterocyclic Dyes |
| This compound | Sodium Azide (B81097) | 2-(2-Azidoethyl)-1H-imidazole | Precursor for Triazole Derivatives via Click Chemistry |
Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals (non-pesticide use context)
Beyond complex scaffolds, this compound serves as an intermediate in the synthesis of specialty chemicals. The imidazole ring is a component in various functional molecules, including ionic liquids and plant growth regulators. wikipedia.org The ability to introduce this ring system onto other molecular backbones via the reactive chloroethyl group is a key synthetic strategy.
In the context of agrochemicals, while excluding direct pesticide use, imidazole derivatives are important for developing substances like plant growth regulators. The synthesis of such compounds often involves the step-wise construction of a molecule where an imidazole-containing building block is essential. The chloroethyl functionality allows for covalent linkage to other organic moieties, forming the final specialty chemical product.
Applications in Materials Science
The structural features of this compound also lend themselves to applications in materials science, particularly in the synthesis of polymers and the construction of crystalline framework materials.
Monomer for Polymer Synthesis (e.g., Imidazole-based Polymers, Poly(vinylimidazole) derivatives)
A significant application of chloroethyl-imidazoles is their role as precursors to polymerizable monomers. Through a process of dehydrochlorination, where hydrogen chloride is eliminated, the chloroethyl group can be converted into a vinyl group. For example, 1-(2-chloroethyl)imidazole can be treated to yield 1-vinylimidazole. wikipedia.org Although this specific reaction has been reported as unsuccessful for the 4-(2'-chloroethyl)-imidazole isomer in one study, it remains a plausible synthetic route for other isomers under different conditions. acs.org
Once formed, 2-vinylimidazole could undergo free-radical polymerization to produce poly(2-vinylimidazole). Imidazole-containing polymers, such as poly(vinylimidazole), are a class of functional polymers with applications as coating materials, adhesives, and in the formulation of UV lacquers and inks. wikipedia.orgchemicalbook.com These polymers are also investigated for their ability to form hydrogels that can efficiently bind and remove heavy metal ions from aqueous solutions. wikipedia.org
| Step | Starting Material | Reaction | Product |
|---|---|---|---|
| 1 | This compound | Dehydrochlorination (e.g., using a strong base) | 2-Vinylimidazole |
| 2 | 2-Vinylimidazole | Free-Radical Polymerization | Poly(2-vinylimidazole) |
Precursor for Functional Coatings and Films
The polymers derived from vinylimidazoles, originating from precursors like this compound, are valuable in the formulation of functional coatings. Poly(1-vinylimidazole) is used as a reactive diluent in UV-curable lacquers and inks. wikipedia.org Grafting vinylimidazole onto polymer surfaces can improve properties like wettability and adhesion. chemicalbook.com These characteristics are critical in the development of advanced coatings for a variety of substrates. The imidazole groups within the polymer can also chelate with metal ions, offering potential for creating corrosion-resistant or antimicrobial coatings.
Role in the Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The imidazole nucleus is a classic ligand in coordination chemistry. The two nitrogen atoms in the imidazole ring can donate their lone pairs of electrons to coordinate with metal ions, forming extended one-, two-, or three-dimensional structures known as coordination polymers or metal-organic frameworks (MOFs). nih.gov Imidazole-derived ligands are frequently used to create porous MOF structures. researchgate.net
While direct use of this compound as a primary ligand in reported MOF syntheses is not prominent, its fundamental imidazole structure makes it a highly suitable candidate. The imidazole moiety can bridge metal centers, while the non-coordinating chloroethyl group would be oriented into the pores of the framework. This pendant functional group could then be used for post-synthetic modification, allowing for the covalent grafting of other functional molecules to the interior surface of the MOF. This approach is valuable for tuning the properties of the material for specific applications, such as selective gas sorption or catalysis. soton.ac.uk
| Metal Ion | Example Imidazole-Based Ligand | Resulting MOF Family/Type |
|---|---|---|
| Zinc (Zn²⁺) | Imidazole | Zeolitic Imidazolate Frameworks (ZIFs) |
| Copper (Cu²⁺) | 1H,5H-Benzo[1,2-d:4,5-d']diimidazole | Proton-Conductive MOFs rsc.org |
| Iron (Fe³⁺) | Imidazole (coordinated to metal nodes) | Proton-Conductive MOFs nih.gov |
| Hafnium (Hf⁴⁺) | Imidazole-functionalized carboxylate | Catalytic MOFs nih.gov |
| Chromium (Cr³⁺) | 1-Methylimidazole (grafted) | Catalytic MOFs (e.g., MIL-101) soton.ac.uk |
Utilization in Catalysis and Ligand Design
The imidazole moiety is a well-established functional group in the design of ligands for a wide array of catalytic transformations. The nitrogen atoms of the imidazole ring can coordinate with a variety of metal ions, forming stable complexes that can act as catalysts.
Imidazole Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis
Imidazole and its derivatives are integral to the architecture of numerous ligands used in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes bearing imidazole-containing ligands have demonstrated efficacy in a range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic properties of the imidazole ring can be readily tuned by the introduction of various substituents, allowing for the fine-tuning of the catalytic activity of the corresponding metal complexes.
In the realm of heterogeneous catalysis, imidazole derivatives are often employed as linkers in the synthesis of metal-organic frameworks (MOFs). These porous materials can house catalytically active metal centers, with the imidazole units playing a crucial role in both the structural integrity of the framework and the electronic environment of the active sites.
Influence of the Chloroethyl Group on Ligand Properties and Catalytic Activity
The introduction of a 2-(2-chloroethyl) group onto the imidazole ring is expected to significantly influence its properties as a ligand and, consequently, the catalytic behavior of its metal complexes. The chloroethyl group possesses a combination of steric and electronic effects that can modulate the coordination chemistry and reactivity of the imidazole ligand.
Steric Effects: The chloroethyl group introduces steric bulk at the 2-position of the imidazole ring. This can influence the coordination geometry around a metal center, potentially leading to the formation of complexes with specific spatial arrangements. This steric hindrance can play a crucial role in controlling the selectivity of catalytic reactions by directing the approach of substrates to the active site.
Electronic Effects: The chlorine atom is an electron-withdrawing group, which can impact the electron density on the imidazole ring. This electronic perturbation can affect the donor strength of the nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complexes. The electron-withdrawing nature of the chloroethyl group could potentially enhance the Lewis acidity of the coordinated metal center, which may be beneficial for certain catalytic transformations.
While extensive research has been conducted on various substituted imidazoles in catalysis, specific studies detailing the catalytic performance of metal complexes derived from this compound are not widely reported in publicly available literature. However, the fundamental principles of ligand design suggest that this compound holds promise for the development of novel catalysts with unique reactivity and selectivity profiles.
Electrochemical Applications
The electrochemical properties of imidazole derivatives have led to their investigation in a variety of applications, including the development of sensors and conductive materials. The redox activity of the imidazole ring, coupled with the potential for functionalization, makes these compounds attractive building blocks for electrochemical systems.
Redox Behavior and Electropolymerization Studies
The redox behavior of imidazole compounds is a key aspect of their electrochemical applications. The imidazole ring can undergo oxidation and reduction processes at specific potentials, which can be monitored using techniques such as cyclic voltammetry. The exact redox potentials are influenced by the nature and position of substituents on the imidazole ring.
Electropolymerization is a technique used to deposit a polymer film onto an electrode surface directly from a solution containing the monomer. Functionalized imidazoles can be designed to undergo electropolymerization, leading to the formation of conductive or redox-active polymer films. These films can have applications in sensors, electrochromic devices, and as protective coatings.
While the specific redox behavior and electropolymerization of this compound have not been extensively detailed in dedicated research articles, studies on related haloalkyl-substituted imidazoles can provide insights. The presence of the chloroethyl group would be expected to influence the oxidation and reduction potentials of the imidazole ring. Furthermore, the reactive chlorine atom could potentially be involved in electrochemical reactions or could serve as a site for further functionalization prior to or during electropolymerization.
Development of Electrochemical Sensors and Devices
The ability of the imidazole nitrogen atoms to coordinate with metal ions and other analytes forms the basis for their use in electrochemical sensors. When an imidazole-containing molecule, immobilized on an electrode surface, binds to a target analyte, it can cause a measurable change in the electrochemical signal (e.g., current, potential, or impedance). This change can be used to quantify the concentration of the analyte.
Imidazole derivatives have been incorporated into various types of electrochemical sensors for the detection of metal ions, organic molecules, and biological species. The selectivity and sensitivity of these sensors can be tailored by modifying the structure of the imidazole ligand.
In the context of this compound, its application in electrochemical sensors could be envisaged in several ways. The compound itself could be used as a recognition element for specific analytes. Alternatively, the chloroethyl group could be utilized to covalently attach the imidazole moiety to an electrode surface or to a polymer backbone, providing a robust platform for sensor development. For instance, sensors for environmental pollutants or industrial process monitoring could potentially be developed using this versatile chemical compound. However, specific examples of electrochemical sensors and devices based exclusively on this compound are not prominently featured in the current scientific literature.
Environmental Chemical Fate and Degradation Mechanisms of 2 2 Chloroethyl 1h Imidazole
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For 2-(2-Chloroethyl)-1H-imidazole, the primary abiotic degradation pathways are expected to be hydrolysis, photolysis, and oxidation by reactive oxygen species.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The 2-(2-chloroethyl) side chain of the molecule is the most likely site for hydrolysis. The presence of the chlorine atom, an effective leaving group, attached to an ethyl group suggests that the compound may undergo nucleophilic substitution by water.
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Primary Hydrolysis Product | 2-(2-Hydroxyethyl)-1H-imidazole | Reactivity of the chloroethyl group |
| Reaction Type | Nucleophilic substitution (potentially with neighboring group participation) | Chemical structure of the molecule |
| pH Dependence | Rate is expected to be influenced by pH | General principles of hydrolysis of halogenated alkanes |
| Temperature Dependence | Rate is expected to increase with temperature | Arrhenius equation |
Photolysis is the decomposition of molecules by light. The imidazole (B134444) ring is known to absorb ultraviolet (UV) radiation, which can lead to its degradation.
Direct Photolysis: this compound may undergo direct photolysis by absorbing solar radiation in the environmentally relevant UV spectrum (wavelengths > 290 nm). This absorption of energy can excite the molecule to a higher energy state, leading to bond cleavage and degradation. The specific products of direct photolysis are not documented for this compound.
Indirect Photolysis: In natural waters, indirect photolysis can be a significant degradation pathway. This process is mediated by photosensitizing agents present in the water, such as dissolved organic matter (DOM) and nitrate (B79036) ions. These substances absorb sunlight and produce reactive species, such as hydroxyl radicals and singlet oxygen, which can then react with and degrade this compound. For many organic contaminants, indirect photolysis is a more important degradation route than direct photolysis. nih.gov
Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants that are ubiquitous in the atmosphere and can also be found in natural waters. They are a primary sink for many organic compounds in the environment.
The reaction of hydroxyl radicals with this compound is expected to be rapid. Theoretical studies on the reaction of hydroxyl radicals with the parent imidazole molecule have shown that the reaction proceeds primarily through the addition of the hydroxyl radical to the carbon atoms of the imidazole ring. osti.gov This addition is often the rate-determining step in the atmospheric oxidation of imidazoles. The atmospheric lifetime of imidazole in the presence of hydroxyl radicals has been estimated to be on the order of days, suggesting that this is a significant degradation pathway. osti.gov While the chloroethyl substituent will influence the reaction rate and the specific products formed, oxidation by hydroxyl radicals is likely to be a major degradation pathway for this compound in the atmosphere and in sunlit surface waters.
| Reactive Species | Predicted Reaction | Significance |
| Hydroxyl Radical (•OH) | Addition to the imidazole ring and H-abstraction from the ethyl group | Major degradation pathway in the atmosphere and sunlit waters |
| Singlet Oxygen (¹O₂) | Potential reaction with the imidazole ring | May contribute to indirect photolysis |
| Ozone (O₃) | Potential reaction, especially in the atmosphere | Likely a minor pathway compared to •OH oxidation |
Chemical Transformation Products and Reaction Intermediates
The degradation of this compound will result in the formation of various transformation products and reaction intermediates. Based on the predicted degradation pathways, the following are plausible products:
From Hydrolysis: The primary and most direct transformation product from hydrolysis is expected to be 2-(2-Hydroxyethyl)-1H-imidazole . This occurs through the replacement of the chlorine atom with a hydroxyl group.
From Photolysis and Oxidation: The degradation of the imidazole ring through photolysis and oxidation by hydroxyl radicals is more complex and can lead to a variety of smaller, more oxidized products. Studies on the oxidation of imidazole suggest that ring-opening can occur, leading to the formation of smaller organic acids, aldehydes, and nitrogen-containing fragments. The chloroethyl side chain can also be oxidized, potentially leading to the formation of corresponding aldehydes or carboxylic acids before or after the cleavage of the C-C bond.
Due to the lack of specific studies on this compound, a definitive list of all transformation products cannot be provided. The identification of these products would require experimental studies using techniques such as mass spectrometry.
Modeling of Environmental Persistence and Transformation in Chemical Systems
In the absence of extensive experimental data, computational models can be used to predict the environmental persistence and transformation of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) models and fugacity-based environmental fate models are common tools.
For this compound, models could be used to estimate key environmental fate parameters:
Hydrolysis Rate Constants: QSARs can estimate hydrolysis half-lives based on the chemical structure. These models would likely predict a relatively short half-life due to the reactive chloroethyl group.
Atmospheric Oxidation Rates: Models can predict the rate of reaction with hydroxyl radicals in the atmosphere, providing an estimate of the atmospheric lifetime. Based on data for imidazole, the atmospheric lifetime is expected to be relatively short.
Partitioning Coefficients: Models can estimate the octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc), which are crucial for predicting how the compound will distribute between water, soil, and sediment.
It is important to emphasize that the outputs of these models are predictions and should be verified with experimental data whenever possible. The accuracy of the models depends on the quality of the training datasets and the applicability of the model to the specific chemical structure. Given the limited data on halogenated imidazoles, the uncertainty in model predictions for this compound may be significant.
Emerging Research Directions and Future Perspectives for 2 2 Chloroethyl 1h Imidazole
Development of Novel and Efficient Synthetic Routes
The synthesis of imidazole (B134444) derivatives has seen significant advancements, with a strong emphasis on developing more efficient and environmentally friendly methods. While traditional methods for the synthesis of imidazoles exist, current research is focused on overcoming limitations such as harsh reaction conditions, low yields, and the use of hazardous reagents.
Modern synthetic strategies are increasingly leaning towards methodologies that offer improved efficiency and sustainability. For 2-(2-Chloroethyl)-1H-imidazole, the exploration of one-pot syntheses , microwave-assisted organic synthesis (MAOS) , and flow chemistry presents promising avenues for future development. nih.govias.ac.in
Microwave-assisted synthesis , for instance, has been shown to significantly reduce reaction times and improve yields for various imidazole derivatives. ias.ac.inglobalresearchonline.net This technique offers a greener alternative to conventional heating methods by minimizing energy consumption and often allowing for solvent-free reactions. ias.ac.in
Flow chemistry , or continuous-flow synthesis, is another powerful technique that is being increasingly adopted for the production of chemical intermediates. thalesnano.comnih.gov This methodology allows for precise control over reaction parameters, leading to higher reproducibility, scalability, and safety. The application of flow chemistry to the synthesis of haloalkyl imidazoles could lead to the development of highly efficient and automated production processes for this compound. thalesnano.com
| Synthetic Method | Key Advantages | Potential for this compound |
| One-Pot Synthesis | Reduced workup steps, improved atom economy, less solvent waste. | Streamlined production from simple precursors. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Faster and more environmentally friendly synthesis. ias.ac.inglobalresearchonline.net |
| Flow Chemistry | High reproducibility, scalability, enhanced safety, precise control. | Automated and efficient large-scale production. thalesnano.com |
Exploration of Underutilized Reactivity Profiles
The reactivity of this compound is largely dictated by the imidazole ring and the chloroethyl side chain. While nucleophilic substitution at the chloroethyl group is a well-established reaction pathway, there is considerable untapped potential in exploring other reactive facets of this molecule.
Future research could focus on leveraging the unique electronic properties of the imidazole ring to direct novel transformations. For instance, C-H activation strategies could enable the direct functionalization of the imidazole core, providing access to a wider range of derivatives that are not easily accessible through traditional methods.
Furthermore, the chloroethyl group itself offers opportunities for reactions beyond simple substitution. Exploring its participation in cycloaddition reactions or its use as a precursor for the generation of reactive intermediates could unlock new synthetic pathways and lead to the discovery of novel molecular scaffolds.
Expansion into New Areas of Materials Science and Catalysis
The inherent properties of the imidazole moiety, such as its coordinating ability with metal ions and its capacity for hydrogen bonding, make this compound an attractive candidate for applications in materials science and catalysis.
In the realm of materials science , this compound could serve as a functional monomer in the synthesis of novel polymers . The presence of the reactive chloroethyl group allows for post-polymerization modification, enabling the introduction of various functionalities and the tuning of material properties. Such polymers could find applications in areas like drug delivery, coatings, and advanced functional materials. nih.gov Imidazole-based polymers have already shown significant potential in a variety of applications. nih.gov
The development of metal-organic frameworks (MOFs) is another exciting area where this compound could play a crucial role. nih.govrsc.org The imidazole nitrogen atoms can coordinate with metal ions to form porous, crystalline structures with high surface areas. The chloroethyl group could be used to functionalize the pores of the MOF, leading to materials with tailored properties for applications in gas storage, separation, and catalysis. nih.gov
In the field of catalysis , this compound can act as a ligand for the preparation of novel metal complexes. The electronic and steric properties of the imidazole ligand can be fine-tuned by modifying the chloroethyl side chain, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations, including cross-coupling reactions. semanticscholar.org Palladium complexes with imidazole-based ligands, for example, have shown catalytic activity in arylation reactions. semanticscholar.org
| Application Area | Potential Role of this compound |
| Polymer Science | Functional monomer for the synthesis of advanced polymers. nih.gov |
| Metal-Organic Frameworks | Building block for the creation of functionalized porous materials. nih.govrsc.org |
| Catalysis | Ligand for the development of novel metal-based catalysts. semanticscholar.org |
Advanced Computational Studies for Predictive Chemistry
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the discovery and development of new chemical entities and processes. For this compound, advanced computational studies can provide valuable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, including the analysis of its frontier molecular orbitals (HOMO and LUMO) . researchgate.netresearchgate.net This information is crucial for predicting the molecule's reactivity towards different reagents and for understanding its behavior in various chemical reactions. researchgate.net Computational methods can also be used to predict reaction mechanisms, providing a theoretical framework for the design of new synthetic routes and the optimization of existing ones. nih.govrsc.org
Furthermore, molecular modeling can be utilized to predict the properties of materials derived from this compound, such as polymers and MOFs. These computational predictions can guide experimental efforts by identifying promising candidates for specific applications, thereby saving time and resources. The use of machine learning in conjunction with computational chemistry is an emerging area that holds great promise for the predictive design of molecules and materials with desired properties. nih.govmit.edu
Integration with Sustainable Chemistry Initiatives
The principles of green chemistry are becoming increasingly important in both academic and industrial research. The development of sustainable processes for the synthesis and application of this compound is a key area for future research.
This includes the use of renewable feedstocks as starting materials for its synthesis, which would reduce the reliance on fossil fuels. nih.govnrel.gov Biocatalysis, the use of enzymes or whole-cell systems to perform chemical transformations, offers another promising avenue for the development of environmentally benign synthetic routes.
The design of processes that minimize waste, reduce energy consumption, and utilize non-toxic and recyclable solvents and catalysts is also a critical aspect of integrating this compound with sustainable chemistry initiatives. The development of solvent-free reaction conditions, as has been explored for other imidazole syntheses, would be a significant step towards a more sustainable chemical industry. nih.gov
By embracing these emerging research directions, the scientific community can unlock the full potential of this compound as a valuable tool for innovation in chemistry, materials science, and beyond, while adhering to the principles of sustainability and environmental responsibility.
Q & A
Q. What are the most reliable synthetic routes for 2-(2-Chloroethyl)-1H-imidazole, and how do reaction conditions influence yield?
Methodological Answer:
- Synthesis via Nucleophilic Substitution : React 1H-imidazole with 1,2-dichloroethane in the presence of a base (e.g., KCO) to facilitate alkylation at the imidazole nitrogen. This method typically achieves moderate yields (40–60%) and requires careful temperature control (70–90°C) to minimize side reactions .
- Alternative Pathways : Use pre-functionalized imidazole derivatives (e.g., 2-mercaptoimidazole) for selective chloroethylation, followed by deprotection steps. This approach may improve regioselectivity but adds synthetic complexity .
- Optimization Tips : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and a polar solvent system (e.g., CHCl:MeOH).
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
- Spectroscopic Analysis :
- H/C NMR : Identify characteristic signals (e.g., imidazole ring protons at δ 7.0–7.5 ppm, CHCl group at δ 3.6–4.0 ppm) .
- IR Spectroscopy : Confirm C-Cl stretching vibrations near 600–800 cm and imidazole ring vibrations (C=N at ~1600 cm) .
- Elemental Analysis : Verify purity by comparing experimental vs. theoretical C, H, N, and Cl percentages (±0.3% tolerance) .
- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak [M+H] at m/z 131.04 (calculated for CHClN) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives targeting biological receptors (e.g., EGFR)?
Methodological Answer:
- Molecular Docking : Perform in-silico docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR kinase domain, PDB ID: 1M17). Prioritize derivatives with chloroethyl groups positioned to form halogen bonds with key residues (e.g., Lys745) .
- ADMET Prediction : Use tools like SwissADME or ADMETlab to assess pharmacokinetic properties (e.g., logP ~2.5 for optimal lipophilicity, BBB permeability). Avoid derivatives with high hepatotoxicity risk (e.g., reactive metabolites) .
- Case Study : Derivatives with para-substituted aryl groups on the imidazole ring showed enhanced binding affinity (ΔG = −9.2 kcal/mol) compared to unsubstituted analogs (ΔG = −7.8 kcal/mol) .
Q. How do conflicting data on biological activity arise, and how can they be resolved?
Methodological Answer:
- Source of Contradictions : Variability in assay conditions (e.g., cell line specificity, incubation time) or impurities in test compounds. For example, residual solvents (e.g., DMSO) may artifactually inhibit enzyme activity .
- Resolution Strategies :
- Dose-Response Curves : Establish IC values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to rule off-target effects .
- Example : A study reported EC = 12 µM for antifungal activity, but subsequent work attributed this to impurities; purified batches showed EC > 50 µM .
Q. What strategies optimize regioselectivity in synthesizing this compound analogs?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on N1) to steer chloroethylation to the N3 position. Deprotect under acidic conditions (HCl/dioxane) .
- Metal Catalysis : Use Cu(I) or Pd catalysts to promote cross-coupling reactions for introducing aryl/heteroaryl substituents. For example, Suzuki-Miyaura coupling with boronic acids enhances structural diversity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may reduce selectivity. Test mixed solvents (e.g., THF:HO) to balance reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
